
Naproxen
Overview
Description
Naproxen is a nonsteroidal anti-inflammatory drug widely used to treat pain, inflammation, and fever. It is commonly prescribed for conditions such as arthritis, tendinitis, bursitis, and menstrual cramps. This compound works by inhibiting the production of prostaglandins, which are chemicals in the body that cause inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naproxen can be synthesized through various methods. One common synthetic route involves the alkylation of 2-methoxynaphthalene with 2-bromopropionic acid, followed by hydrolysis and decarboxylation to yield this compound. Another method involves the use of a chiral auxiliary to achieve enantioselective synthesis .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous-flow chemistry to improve reaction efficiency and scalability. This method allows for the precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Naproxen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound quinone.
Reduction: Reduction of this compound can yield dihydrothis compound.
Substitution: This compound can undergo substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid.
Major Products Formed
Oxidation: this compound quinone
Reduction: Dihydrothis compound
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
Clinical Applications
Naproxen is FDA-approved for the treatment of several conditions:
- Rheumatoid Arthritis : Used as an adjunct therapy to disease-modifying anti-rheumatic drugs (DMARDs) for pain relief.
- Osteoarthritis : Provides symptomatic relief from pain and inflammation.
- Ankylosing Spondylitis : Alleviates symptoms associated with this chronic inflammatory disease.
- Acute Gout : Considered a first-line treatment option for acute gout attacks .
- Menstrual Pain : Effective in managing primary dysmenorrhea.
- Tendinitis and Bursitis : Reduces inflammation and pain in these conditions.
Off-label Uses
This compound has also been found effective in off-label applications such as:
- Migraine Treatment : Serves as a first-line abortive medication for acute migraines and is used in chronic migraine prevention.
- Post-operative Pain Management : Assists in alleviating pain following surgical procedures .
Emerging Applications
Recent studies have indicated potential novel applications of this compound beyond traditional uses:
- Cardiovascular Health : Research suggests that this compound may have a role in reducing platelet aggregation, potentially offering protective cardiovascular benefits compared to other NSAIDs .
- Neurodegenerative Diseases : Investigations are exploring the anti-inflammatory properties of this compound in conditions like Alzheimer's disease and Parkinson's disease, suggesting it may help mitigate neuroinflammation .
- Antiviral Activity : Laboratory studies indicate that this compound may inhibit the replication of certain viruses, including influenza, by blocking specific viral protein interactions .
Case Studies
Several clinical studies have documented the efficacy and safety of this compound across different populations:
- A retrospective cohort study analyzed the cardiovascular risks associated with this compound compared to other NSAIDs. It found no significant increase in acute myocardial infarction risk among this compound users .
- Another study highlighted that this compound effectively managed pain in patients with osteoarthritis without significant adverse effects over long-term use .
Comparative Efficacy Table
Condition | This compound Efficacy | Comments |
---|---|---|
Rheumatoid Arthritis | High | Used as adjunctive therapy |
Osteoarthritis | Moderate to High | Provides symptomatic relief |
Acute Gout | High | First-line treatment |
Primary Dysmenorrhea | High | Effective pain relief |
Migraine | Moderate | First-line abortive therapy |
Cardiovascular Protection | Potential | Needs further investigation |
Mechanism of Action
Naproxen exerts its effects by inhibiting the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. By reducing the levels of prostaglandins, this compound decreases inflammation, pain, and fever. The inhibition of cyclooxygenase is reversible, and this compound is classified as a nonselective inhibitor, meaning it affects both cyclooxygenase-1 and cyclooxygenase-2 enzymes .
Comparison with Similar Compounds
Naproxen is often compared with other nonsteroidal anti-inflammatory drugs such as ibuprofen and mefenamic acid. While all these compounds share similar mechanisms of action, this compound has a longer half-life, allowing for less frequent dosing. Additionally, this compound is associated with a lower risk of gastrointestinal side effects compared to some other nonsteroidal anti-inflammatory drugs .
Similar Compounds
This compound’s unique properties, such as its longer half-life and lower risk of gastrointestinal side effects, make it a valuable option for the treatment of pain and inflammation.
Biological Activity
Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), is primarily recognized for its analgesic and anti-inflammatory properties. However, recent research has expanded its profile to include potential anticancer and antimicrobial activities. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.
This compound operates mainly through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. By blocking these enzymes, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The differential inhibition of COX-1 and COX-2 has implications for its therapeutic effects and side effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly through its derivative, NOSH-naproxen. Research indicates that NOSH-naproxen exhibits enhanced potency in inhibiting cancer cell growth compared to traditional this compound.
Key Findings:
- Cell Lines Studied: Research evaluated the effects on various human cancer cell lines including HT-29 (colon), MCF-7 (breast), and BxPC-3 (pancreatic).
- Mechanism: NOSH-naproxen increased apoptosis and inhibited proliferation by inducing cell cycle arrest at the G0/G1 phase in HT-29 cells.
- Potency Comparison: NOSH-naproxen was found to be approximately 8000-fold more potent than this compound alone in inhibiting cell growth in certain cancer lines .
Table 1: IC50 Values for NOSH-Naproxen in Different Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
HT-29 | 13.8 ± 0.9 |
MCF-7 | 0.12 ± 0.01 |
BxPC-3 | 0.15 ± 0.02 |
Treatment of Neoplastic Fever
This compound has also been studied for its efficacy in treating neoplastic fever, a common complication in cancer patients. A meta-analysis encompassing multiple studies showed a high success rate for this compound in managing this condition.
Key Findings:
- Success Rate: The pooled success rate for neoplastic fever treatment was found to be 94.1% across various studies.
- Dosage: Optimal dosing was identified as 250 mg twice daily, with lower doses still showing effectiveness.
Table 2: Summary of Neoplastic Fever Treatment Studies
Study Type | Number of Cases | Success Rate (%) |
---|---|---|
Randomized Trial | 227 | 43.1 - 87.5 |
Meta-analysis | 582 | 94.1 |
Antimicrobial Activity
Emerging evidence suggests that this compound may possess antimicrobial properties as well. Studies have indicated that this compound can inhibit bacterial growth, particularly against certain strains associated with infections.
Research Insights:
- This compound's ability to inhibit COX-2 may also impact microbial pathogenesis, as COX-2 is often upregulated in inflammatory responses that facilitate infection.
Safety Profile
Despite its therapeutic benefits, this compound is associated with gastrointestinal side effects due to its mechanism of action on COX enzymes. However, it has been noted for a relatively favorable cardiovascular safety profile compared to other NSAIDs .
Q & A
Q. Basic: What experimental methodologies are recommended for determining the pharmacokinetic parameters of Naproxen in preclinical models?
Answer: Pharmacokinetic studies typically employ high-performance liquid chromatography (HPLC) to quantify this compound and its metabolites in plasma or tissue samples. For example, metabolite profiling requires identifying cytochrome P450 (CYP) isoforms involved in hepatic O-demethylation, such as CYP1A2 and CYP2C9, using enzyme inhibition assays or recombinant CYP systems . Dosing regimens should account for species-specific metabolic rates, with blood sampling at intervals (e.g., 0–300 minutes) to calculate AUC, half-life, and clearance .
Q. Advanced: How can factorial design optimize this compound’s transdermal delivery system?
Answer: A Box-Behnken design (3 factors, 3 levels) is effective for optimizing formulation variables like phosphatidylcholine concentration, surfactant ratio (e.g., Span 80), and drug loading. Response variables (e.g., vesicle size, entrapment efficiency) are analyzed using Design Expert software to identify interactions between factors. Contour plots and desirability functions help select the optimal formulation, minimizing experimental trials while maximizing predictive accuracy (R² > 0.99) .
Q. Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?
Answer: UV-Vis spectroscopy (λ = 270–330 nm) and HPLC with C18 columns are standard for quantification. For metabolite detection, tandem mass spectrometry (LC-MS/MS) provides higher sensitivity. Sample preparation methods, such as protein precipitation or solid-phase extraction, are critical to reduce matrix interference .
Q. Advanced: How is response surface methodology (RSM) applied to photocatalytic degradation of this compound?
Answer: RSM with a Box-Behnken design evaluates variables like catalyst concentration, pH, and irradiation time. A quadratic polynomial model (e.g., % degradation = β₀ + β₁A + β₂B + β₃AB + β₄A²) predicts optimal degradation conditions. Validation involves comparing experimental vs. predicted values (R² ≥ 0.99) and analyzing variance (ANOVA) to confirm model significance .
Q. Advanced: What strategies improve enantioselective separation of (S)-Naproxen?
Answer: Chiral stationary phases (CSPs) derived from (S)-Naproxen, such as those with π-acidic phenyl groups, enhance enantiomer resolution via reciprocal hydrogen bonding. Screening CSPs using HPLC with polar organic mobile phases (e.g., methanol/acetonitrile/trifluoroacetic acid) optimizes retention and selectivity. Molecular dynamics simulations further elucidate chiral recognition mechanisms .
Q. Basic: Which metabolic pathways and enzymes are critical for this compound biotransformation?
Answer: Hepatic O-demethylation by CYP1A2 and CYP2C9 produces (S)-O-Desmethyl this compound, the primary metabolite. In vitro assays using human liver microsomes and isoform-specific inhibitors (e.g., furafylline for CYP1A2) confirm metabolic pathways. Urinary glucuronidation by UGT enzymes also contributes to elimination .
Q. Advanced: How are this compound derivatives synthesized and pharmacologically evaluated?
Answer: Ester/amide derivatives are synthesized via carbodiimide-mediated coupling. Anti-inflammatory efficacy is assessed using rat paw edema models, with compound effects compared to this compound over 0–300 minutes. Significant differences (p < 0.05) in edema inhibition at 120–300 minutes indicate prolonged activity for select derivatives .
Q. Basic: What factors influence this compound’s bioavailability in formulation design?
Answer: Solubility (pH-dependent), particle size reduction (e.g., nano-milling), and lipid-based carriers (e.g., transfersomes) enhance bioavailability. Critical quality attributes include dissolution rate (USP apparatus II) and permeability assays (e.g., Caco-2 cell monolayers) .
Q. Advanced: How to resolve data contradictions in this compound formulation studies?
Answer: Use multivariate analysis (e.g., partial least squares regression) to disentangle confounding variables. Adjust for batch-to-batch variability via hierarchical modeling. Sensitivity analysis identifies robust parameters, while residual plots detect outliers requiring re-evaluation .
Q. Advanced: What methodologies assess chronic toxicity of this compound in vivo?
Answer: Subchronic rodent studies (28–90 days) monitor renal/hepatic biomarkers (e.g., serum creatinine, ALT). Histopathological analysis evaluates gastric mucosa damage. Dose-response modeling (e.g., benchmark dose software) identifies NOAEL/LOAEL, while toxicokinetic data ensure exposure relevance .
Q. Notes
Properties
IUPAC Name |
(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWTZPSULFXXJA-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040686 | |
Record name | Naproxen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Naproxen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Slightly soluble in ether; soluble in methanol, chloroform, Soluble in 25 parts ethanol (96%), 20 parts methanol, 15 parts chloroform, 40 parts ether. Practically insoluble in water, Practically insoluble in water and freely soluble in alcohol., In water, 15.9 mg/L at 25 °C, 0.0159 mg/mL at 25 °C | |
Record name | Naproxen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00788 | |
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Record name | NAPROXEN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3369 | |
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Record name | Naproxen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
As with other non-selective NSAIDs, naproxen exerts it's clinical effects by blocking COX-1 and COX-2 enzymes leading to decreased prostaglandin synthesis. Although both enzymes contribute to prostaglandin production, they have unique functional differences. The COX-1 enzymes is constitutively active and can be found in normal tissues such as the stomach lining, while the COX-2 enzyme is inducible and produces prostaglandins that mediate pain, fever and inflammation. The COX-2 enzyme mediates the desired antipyretic, analgesic and anti-inflammatory properties offered by Naproxen, while undesired adverse effects such as gastrointestinal upset and renal toxicities are linked to the COX-1 enzyme., Naproxen has pharmacologic actions similar to those of other prototypical nonsteroidal anti-inflammatory agents (NSAIAs). The drug exhibits anti-inflammatory, analgesic, and antipyretic activity. The exact mechanisms have not been clearly established, but many of the actions appear to be associated principally with the inhibition of prostaglandin synthesis. Naproxen inhibits the synthesis of prostaglandins in body tissues by inhibiting cyclooxygenase; at least 2 isoenzymes, cyclooxygenase-1 (COX-1) and -2 (COX-2) (also referred to as prostaglandin G/H synthase-1 (PGHS-1) and -2 (PGHS-2), respectively), have been identified that catalyze the formation of prostaglandins in the arachidonic acid pathway. Naproxen, like other prototypical NSAIAs, inhibits both COX-1 and COX-2. Although the exact mechanisms have not been clearly established, NSAIAs appear to exert anti-inflammatory, analgesic, and antipyretic activity principally through inhibition of the COX-2 isoenzyme; COX-1 inhibition presumably is responsible for the drugs' unwanted effects on GI mucosa and platelet aggregation., The anti-inflammatory, analgesic, and antipyretic effects of naproxen and other nonsteroidal anti-inflammatory agents (NSAIAs), including selective inhibitors of COX-2 (e.g., celecoxib, rofecoxib), appear to result from inhibition of prostaglandin synthesis. While the precise mechanism of the anti-inflammatory and analgesic effects of NSAIAs continues to be investigated, these effects appear to be mediated principally through inhibition of the COX-2 isoenzyme at sites of inflammation with subsequent reduction in the synthesis of certain prostaglandins from their arachidonic acid precursors. Naproxen stabilizes lysosomal membranes and inhibits the response of neutrophils to chemotactic stimuli. The drug does not possess glucocorticoid or adrenocorticoid-stimulating properties., Naproxen lowers body temperature in patients with fever. Although the mechanism of the antipyretic effect of nonsteroidal anti-inflammatory agents is not known, it has been suggested that suppression of prostaglandin synthesis in the CNS (probably in the hypothalamus) may be involved., Naproxen-induced inhibition of prostaglandin synthesis may result in decreased frequency and intensity of uterine contractility. Prostaglandins E2 and F2alpha increase the amplitude and frequency of uterine contractions in pregnant women; current evidence suggests that primary dysmenorrhea is also mediated by these prostaglandins. Whether the increased production of prostaglandins associated with primary dysmenorrhea is mediated by COX-1 or COX-2 remains to be determined. Blood concentrations of a metabolite of prostaglandin F2alpha have been found to decrease in women with dysmenorrhea who were receiving naproxen. Therapy with naproxen has been effective in relieving menstrual pain and has reduced blood loss in women with menorrhagia, probably by inhibiting the formation of these prostaglandins. Administration of naproxen during late pregnancy may prolong gestation by inhibiting uterine contractions. | |
Record name | Naproxen | |
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Impurities |
(2S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid, (2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid, (2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid, (2S)-2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid, For more Impurities (Complete) data for NAPROXEN (14 total), please visit the HSDB record page. | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetone-hexane, White to off-white crystalline powder, White to creamy white, crystalline powder; soluble in water and sparingly soluble in alcohol. /Naproxen sodium/ | |
CAS No. |
22204-53-1 | |
Record name | Naproxen | |
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Record name | Naproxen [USAN:USP:INN:BAN:JAN] | |
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Record name | Naproxen | |
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Melting Point |
152°C, 155 °C, Crystals from acetone; mp: 244-246 °C; specific optical rotation: -11 deg at 25 °C/D (in methanol) /Naproxen sodium salt/, 153 °C | |
Record name | Naproxen | |
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Record name | Naproxen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.